molecular formula C10H14Cl2N4S B1522943 1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride CAS No. 1251924-69-2

1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride

Cat. No.: B1522943
CAS No.: 1251924-69-2
M. Wt: 293.22 g/mol
InChI Key: OSRDCOARRFBNRI-UHFFFAOYSA-N
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Description

1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a thiazolo[5,4-b]pyridine moiety fused with a piperazine ring. The dihydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolo[5,4-b]pyridine Core: This step involves the cyclization of a pyridine derivative with a thiazole precursor under acidic conditions.

    Introduction of the Piperazine Ring: The thiazolo[5,4-b]pyridine intermediate is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the desired compound.

    Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to obtain the dihydrochloride salt form.

Industrial production methods often involve optimization of these steps to improve yield and purity, including the use of high-throughput screening and automated synthesis techniques .

Chemical Reactions Analysis

1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated derivatives can be synthesized using reagents like alkyl halides.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products

Scientific Research Applications

1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The primary mechanism of action of 1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride involves the inhibition of phosphoinositide 3-kinase (PI3K). This enzyme plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. The compound binds to the active site of PI3K, preventing its interaction with its natural substrates and thereby inhibiting its activity. This inhibition leads to the disruption of downstream signaling pathways, ultimately resulting in the suppression of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-piperazin-1-yl-[1,3]thiazolo[5,4-b]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S.2ClH/c1-2-8-9(12-3-1)15-10(13-8)14-6-4-11-5-7-14;;/h1-3,11H,4-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRDCOARRFBNRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(S2)N=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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